molecular formula C23H30N2O6 B4960909 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No. B4960909
M. Wt: 430.5 g/mol
InChI Key: WWTZYHVVHYAOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as DMTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMTP is a piperazine derivative that has been synthesized through a multistep process, and its unique chemical structure has been found to possess interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons. 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been found to modulate the activity of various enzymes and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective properties, 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to possess anti-inflammatory and antioxidant properties. Studies have also shown that 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine can improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine for lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain. However, one limitation of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine is that it is a synthetic compound, which may limit its potential applications in certain areas of research.

Future Directions

There are several potential future directions for research on 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is in the development of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is in the study of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine's effects on other physiological processes, such as inflammation and immune function. Finally, further research is needed to fully understand the mechanism of action of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves a multistep process that includes the condensation of 3,4,5-trimethoxybenzylamine with 1-(2,6-dimethoxybenzoyl)piperazine. The resulting product is then purified through recrystallization to obtain the final 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine compound.

Scientific Research Applications

1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been found to exhibit significant neuroprotective properties. Studies have shown that 1-(2,6-dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine can protect neurons from oxidative stress-induced damage and can also prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

(2,6-dimethoxyphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6/c1-27-17-7-6-8-18(28-2)21(17)23(26)25-11-9-24(10-12-25)15-16-13-19(29-3)22(31-5)20(14-16)30-4/h6-8,13-14H,9-12,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTZYHVVHYAOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethoxybenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.